molecular formula C17H16F2N2O4S B11520946 Ethyl ({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Ethyl ({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11520946
M. Wt: 382.4 g/mol
InChI Key: NOFBBFRNGCMREE-UHFFFAOYSA-N
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Description

Ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that includes a cyano group, a difluoromethoxyphenyl group, and a tetrahydropyridinyl group

Preparation Methods

The synthesis of ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate involves multiple steps. One common synthetic route includes the reaction of ethyl cyanoacetate with a difluoromethoxyphenyl derivative under specific conditions. The reaction typically requires a base such as sodium hydride in an aprotic solvent like acetonitrile. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions.

Scientific Research Applications

Ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The cyano group and the difluoromethoxyphenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate can be compared with similar compounds such as:

The uniqueness of ethyl 2-({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-[4-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H16F2N2O4S/c1-2-24-15(23)9-26-16-13(8-20)12(7-14(22)21-16)10-3-5-11(6-4-10)25-17(18)19/h3-6,12,17H,2,7,9H2,1H3,(H,21,22)

InChI Key

NOFBBFRNGCMREE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OC(F)F)C#N

Origin of Product

United States

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